Cas no 1002033-53-5 (2-(4-Nitro-1H-pyrazol-1-yl)ethylamine)

2-(4-Nitro-1H-pyrazol-1-yl)ethylamine is a nitro-substituted pyrazole derivative with a functional ethylamine side chain, offering versatility in synthetic chemistry applications. Its structure combines the reactivity of a nitro group with the nucleophilic potential of the primary amine, making it a valuable intermediate for the preparation of heterocyclic compounds, pharmaceuticals, and agrochemicals. The nitro group enhances electrophilic properties, facilitating further functionalization, while the ethylamine moiety allows for conjugation or derivatization. This compound exhibits stability under standard conditions, ensuring reliable handling and storage. Its well-defined molecular architecture supports precise modifications, making it suitable for research in medicinal chemistry and material science.
2-(4-Nitro-1H-pyrazol-1-yl)ethylamine structure
1002033-53-5 structure
Product Name:2-(4-Nitro-1H-pyrazol-1-yl)ethylamine
CAS No:1002033-53-5
MF:C5H8N4O2
MW:156.14262008667
MDL:MFCD04967286
CID:1071884
PubChem ID:7017136
Update Time:2025-10-12

2-(4-Nitro-1H-pyrazol-1-yl)ethylamine Chemical and Physical Properties

Names and Identifiers

    • [2-(4-Nitro-1H-pyrazol-1-yl)ethyl]amine
    • 2-(4-nitro-1H-pyrazol-1-yl)ethanamine
    • AKOS B016099
    • ART-CHEM-BB B016099
    • 2-(4-nitropyrazol-1-yl)ethanamine
    • 2-(4-nitro-1-pyrazolyl)ethanamine
    • 2-(4-NITRO-PYRAZOL-1-YL)-ETHYLAMINE
    • LS-06551
    • EN300-115007
    • DTXSID201302932
    • 4-Nitro-1H-pyrazole-1-ethanamine
    • AKOS015922347
    • BBL038799
    • AKOS000220785
    • STK312570
    • CS-0266530
    • ALBB-021645
    • DB-364091
    • 1002033-53-5
    • GZTQKSKBFGFMNR-UHFFFAOYSA-N
    • MFCD04967286
    • 2-(4-NITRO-1H-PYRAZOL-1-YL)-1-ETHANAMINE
    • 2-(4-nitro-1h-pyrazol-1-yl)ethan-1-amine
    • 2-(4-Nitro-1H-pyrazol-1-yl)ethylamine
    • MDL: MFCD04967286
    • Inchi: 1S/C5H8N4O2/c6-1-2-8-4-5(3-7-8)9(10)11/h3-4H,1-2,6H2
    • InChI Key: GZTQKSKBFGFMNR-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=NN(C=1)CCN)=O

Computed Properties

  • Exact Mass: 156.06472551g/mol
  • Monoisotopic Mass: 156.06472551g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 146
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.9
  • Topological Polar Surface Area: 89.7Ų

Experimental Properties

  • Color/Form: No date available
  • Density: 1.5±0.1 g/cm3
  • Melting Point: No date available
  • Boiling Point: 315.6±22.0 °C at 760 mmHg
  • Flash Point: 144.7±22.3 °C
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

2-(4-Nitro-1H-pyrazol-1-yl)ethylamine Security Information

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2-(4-Nitro-1H-pyrazol-1-yl)ethylamine Suppliers

Amadis Chemical Company Limited
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(CAS:1002033-53-5)2-(4-Nitro-1H-pyrazol-1-yl)ethylamine
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Quantity:250.0mg/500.0mg/1.0g/5.0g/10.0g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:16
Price ($):165.0/276.0/414.0/1241.0/2068.0
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Additional information on 2-(4-Nitro-1H-pyrazol-1-yl)ethylamine

Introduction to 2-(4-Nitro-1H-pyrazol-1-yl)ethylamine (CAS No. 1002033-53-5)

2-(4-Nitro-1H-pyrazol-1-yl)ethylamine, identified by the CAS number 1002033-53-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. This compound belongs to the pyrazole derivatives, a class of heterocyclic compounds known for their diverse biological activities and structural versatility. The presence of a nitro group at the 4-position of the pyrazole ring and an ethylamine side chain introduces unique reactivity and potential pharmacological properties, making it a subject of interest for medicinal chemists and researchers.

The structural features of 2-(4-Nitro-1H-pyrazol-1-yl)ethylamine contribute to its potential applications in drug discovery. The nitro group is a well-known pharmacophore that can influence the electronic properties of the molecule, affecting its binding affinity and metabolic stability. Additionally, the ethylamine moiety provides a basic nitrogen atom that can participate in hydrogen bonding interactions, which is crucial for the design of bioactive molecules. These characteristics make this compound a valuable scaffold for developing novel therapeutic agents.

In recent years, there has been growing interest in pyrazole derivatives due to their broad spectrum of biological activities. These compounds have been investigated for their potential roles in various therapeutic areas, including anti-inflammatory, antimicrobial, anticancer, and anti-diabetic applications. The nitro-substituted pyrazole derivatives, in particular, have shown promise in preclinical studies as modulators of enzymatic pathways and signaling cascades involved in disease progression.

One of the most compelling aspects of 2-(4-Nitro-1H-pyrazol-1-yl)ethylamine is its synthetic accessibility. The compound can be readily prepared through multi-step organic synthesis routes that involve the nitration of pyrazole derivatives followed by functional group transformations to introduce the ethylamine side chain. This synthetic feasibility makes it an attractive candidate for further development in both academic and industrial settings.

The pharmacological potential of 2-(4-Nitro-1H-pyrazol-1-yl)ethylamine has been explored in several recent studies. For instance, researchers have demonstrated its ability to interact with specific targets such as kinases and transcription factors, which are implicated in various diseases. The nitro group's ability to engage in redox chemistry also adds another layer of complexity to its pharmacological profile, suggesting potential applications in treating oxidative stress-related disorders.

Moreover, the compound's solubility and stability under physiological conditions make it a promising candidate for further investigation in drug formulation and delivery systems. These properties are critical for ensuring that the active molecule reaches its target site efficiently and remains stable during storage and administration.

The chemical synthesis of 2-(4-Nitro-1H-pyrazol-1-yl)ethylamine involves several key steps that highlight its structural complexity. The nitration process requires careful control of reaction conditions to avoid over-nitration or decomposition, while the subsequent functionalization steps must be designed to introduce the ethylamine moiety without disrupting the integrity of the pyrazole core. Advances in synthetic methodologies have enabled more efficient and scalable production processes, which are essential for large-scale pharmaceutical applications.

In conclusion, 2-(4-Nitro-1H-pyrazol-1-yl)ethylamine (CAS No. 1002033-53-5) represents a significant compound in pharmaceutical research due to its unique structural features and potential biological activities. Its synthesis is feasible through well-established organic chemistry techniques, and its pharmacological properties have been preliminarily explored in various disease models. As research continues to uncover new therapeutic applications for pyrazole derivatives, compounds like 2-(4-Nitro-1H-pyrazol-1-yl)ethylamine are likely to play a crucial role in the development of next-generation pharmaceuticals.

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Amadis Chemical Company Limited
(CAS:1002033-53-5)2-(4-Nitro-1H-pyrazol-1-yl)ethylamine
A1095962
Purity:99%/99%/99%/99%/99%
Quantity:250.0mg/500.0mg/1.0g/5.0g/10.0g
Price ($):165.0/276.0/414.0/1241.0/2068.0
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